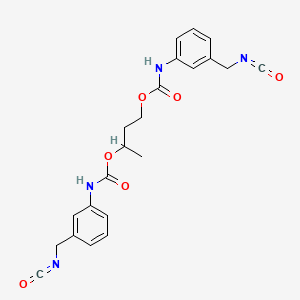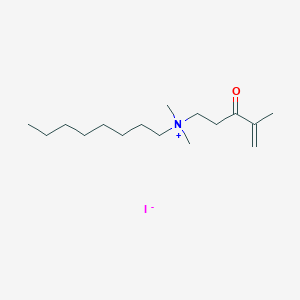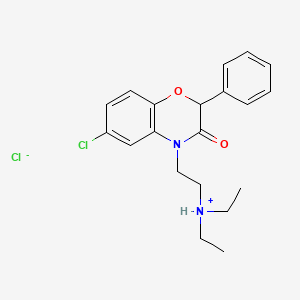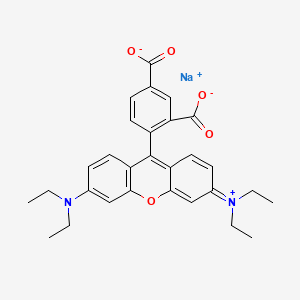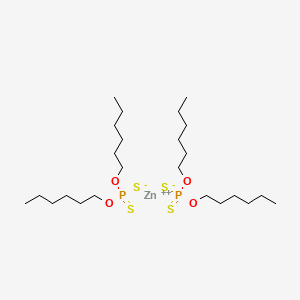
zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane: is a heterocyclic organic compound with the molecular formula C24H52O4P2S4Zn and a molecular weight of 660.284 g/mol . This compound is known for its unique structure, which includes zinc coordinated with dihexoxy-sulfanylidene and sulfido-λ5-phosphane groups.
Vorbereitungsmethoden
The synthesis of zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of zinc salts with dihexoxy-sulfanylidene and sulfido-λ5-phosphane ligands under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like hydrogen or hydrides.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other groups.
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, peroxides), reducing agents (e.g., hydrogen, sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism of action of zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane can be compared with other similar compounds, such as:
Zinc diheptoxy-sulfanylidene-sulfido-λ5-phosphane: Similar structure but with heptoxy groups instead of hexoxy groups.
Bis[bis(p-chlorophenyl)phosphinothioylthio]zinc: Different ligands but similar coordination with zinc.
These comparisons highlight the unique properties of this compound, such as its specific ligand structure and reactivity .
Eigenschaften
CAS-Nummer |
7282-28-2 |
|---|---|
Molekularformel |
C24H52O4P2S4Zn |
Molekulargewicht |
660.3 g/mol |
IUPAC-Name |
zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-3-5-7-9-11-13-15(16,17)14-12-10-8-6-4-2;/h2*3-12H2,1-2H3,(H,16,17);/q;;+2/p-2 |
InChI-Schlüssel |
ZBDJNBFTEIUHPK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCOP(=S)(OCCCCCC)[S-].CCCCCCOP(=S)(OCCCCCC)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)

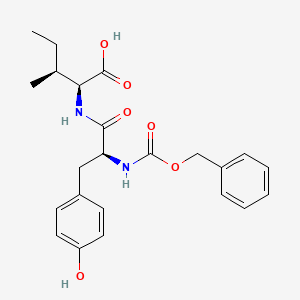
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)




